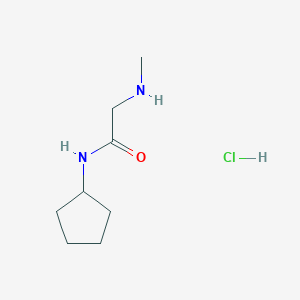

N-Cyclopentyl-2-(methylamino)acetamide hydrochloride

Description

Historical Development and Discovery

The historical development of N-Cyclopentyl-2-(methylamino)acetamide hydrochloride can be traced through chemical database records and synthetic literature. According to PubChem documentation, the compound was first catalogued in chemical databases on March 8, 2012, with the most recent structural modifications recorded as of May 24, 2025. The parent compound, N-Cyclopentyl-2-(methylamino)acetamide, has an earlier database creation date of February 29, 2008, indicating that the development of the hydrochloride salt form followed the initial characterization of the free base.

The compound is assigned the Chemical Abstracts Service registry number 1220028-60-3, which serves as its unique chemical identifier. This systematic cataloguing reflects the compound's integration into formal chemical literature and its recognition as a distinct chemical entity worthy of scientific investigation. The development timeline suggests that the hydrochloride salt formation was pursued as a means to improve the compound's handling properties, solubility characteristics, or stability profile compared to the parent molecule.

Industrial synthesis pathways for this compound typically involve multi-step processes beginning with cyclopentylamine as a starting material. The synthetic approach generally incorporates the reaction of cyclopentylamine with methylamine and acetic anhydride under controlled conditions. This methodology represents a convergent synthetic strategy that allows for the efficient construction of the target molecule through well-established amide bond formation reactions.

Significance in Organic and Medicinal Chemistry

N-Cyclopentyl-2-(methylamino)acetamide hydrochloride occupies a significant position in both organic and medicinal chemistry due to its versatile structural framework and potential biological activities. The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds that may interact with enzymatic systems. Research investigations have explored its potential as an enzyme inhibitor, with particular attention to monoamine oxidase enzymes, which play crucial roles in neurotransmitter metabolism.

The compound's structural design incorporates elements that are commonly found in bioactive molecules, including the cyclopentyl group that provides conformational rigidity and the methylaminoacetamide moiety that can participate in hydrogen bonding interactions with biological targets. This combination of structural features makes it an attractive scaffold for medicinal chemistry applications where specific molecular recognition is required.

From an organic chemistry perspective, the compound demonstrates the principles of functional group manipulation and salt formation. The conversion from the free base to the hydrochloride salt exemplifies how chemical modifications can be employed to alter physical properties while maintaining the core molecular framework. This transformation is particularly relevant in pharmaceutical development where salt formation is a common strategy for optimizing drug-like properties.

The compound's applications extend beyond direct pharmaceutical use to include its role as a synthetic intermediate in the preparation of more complex molecular structures. Its reactivity profile allows for further chemical modifications through standard organic transformations, including oxidation, reduction, and substitution reactions. These capabilities make it a valuable building block in combinatorial chemistry and structure-activity relationship studies.

Classification as an Amide Derivative

N-Cyclopentyl-2-(methylamino)acetamide hydrochloride is classified as a secondary amide derivative based on its fundamental structural characteristics. The compound contains the characteristic amide functional group, represented by the carbonyl carbon directly bonded to a nitrogen atom, which in this case is substituted with a cyclopentyl group. This classification places the compound within the broader family of acetamide derivatives, specifically those modified with cycloaliphatic substituents.

The molecular formula C₈H₁₇ClN₂O reflects the presence of two nitrogen atoms within the structure, indicating the compound's classification as a diaminoacetamide derivative. The primary amide nitrogen is substituted with the cyclopentyl group, while the secondary nitrogen bears a methyl substituent, creating a mixed substitution pattern that influences both the compound's chemical reactivity and physical properties.

Within the systematic nomenclature framework, the compound is properly named as N-cyclopentyl-2-(methylamino)acetamide hydrochloride, following International Union of Pure and Applied Chemistry conventions. This naming system clearly indicates the substitution pattern and the presence of the hydrochloride salt form, providing unambiguous chemical identification.

The amide classification is significant because it determines many of the compound's chemical properties, including its resistance to hydrolysis under neutral conditions, its ability to participate in hydrogen bonding interactions, and its general stability profile. Amides are known for their planar geometry around the carbonyl carbon-nitrogen bond due to resonance effects, which influences the compound's overall three-dimensional structure and potential biological interactions.

Table 1: Structural Classification Data for N-Cyclopentyl-2-(methylamino)acetamide hydrochloride

Relationship to Parent Compound N-Cyclopentyl-2-(methylamino)acetamide

The relationship between N-Cyclopentyl-2-(methylamino)acetamide hydrochloride and its parent compound N-Cyclopentyl-2-(methylamino)acetamide represents a classic example of salt formation in organic chemistry. The parent compound, with the molecular formula C₈H₁₆N₂O and molecular weight of 156.23 g/mol, serves as the free base form from which the hydrochloride salt is derived.

The parent compound is catalogued under Chemical Abstracts Service number 1016730-87-2 and was first documented in chemical databases on February 29, 2008. This earlier documentation timeline indicates that the parent compound was characterized before the development of its hydrochloride salt derivative, following a logical synthetic progression from free base to salt form.

Structurally, the parent compound contains the same core molecular framework as the hydrochloride salt, differing only in the absence of the hydrogen chloride component. The Simplified Molecular Input Line Entry System notation for the parent compound is CNCC(=O)NC1CCCC1, which clearly shows the methylaminoacetamide moiety bonded to the cyclopentyl group. Upon treatment with hydrogen chloride, this free base undergoes protonation at the basic nitrogen center, resulting in the formation of the hydrochloride salt.

The conversion from parent compound to hydrochloride salt involves the protonation of the methylamino nitrogen, which represents the most basic site in the molecule. This transformation results in the formation of an ionic compound with altered physical properties, including enhanced water solubility and modified crystalline characteristics. The molecular weight increase from 156.23 g/mol to 192.68 g/mol reflects the addition of the hydrogen chloride component.

Both compounds share identical International Union of Pure and Applied Chemistry core naming, with the hydrochloride salt distinguished by the addition of the ";hydrochloride" designation. The InChI (International Chemical Identifier) strings for both compounds reflect their structural relationship, with the salt form containing an additional ClH component in its molecular description.

Table 2: Comparative Analysis of Parent Compound and Hydrochloride Salt

The physical property differences between the parent compound and its hydrochloride salt are significant from a practical standpoint. The hydrochloride salt typically exhibits enhanced stability and improved handling characteristics compared to the free base. Storage recommendations differ between the two forms, with the hydrochloride salt requiring more stringent storage conditions including sealing in dry environments and refrigeration at 2-8°C, while the parent compound can be stored at room temperature.

The relationship between these two forms exemplifies the importance of salt formation in pharmaceutical chemistry, where the selection of appropriate salt forms can significantly impact a compound's development potential. The hydrochloride salt formation represents a common strategy for converting basic compounds into more pharmaceutically acceptable forms with improved stability and bioavailability characteristics.

Properties

IUPAC Name |

N-cyclopentyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-9-6-8(11)10-7-4-2-3-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLUNIOFYGOPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718629 | |

| Record name | N-Cyclopentyl-N~2~-methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-60-3 | |

| Record name | N-Cyclopentyl-N~2~-methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Cyclopentyl-2-(methylamino)acetamide hydrochloride, a compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of approximately 156.23 g/mol, has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to an acetamide functional group. Its structural representation can be denoted by the SMILES notation: CNCC(=O)NC1CCCC1. This specific structure contributes to its distinct biological activities, including modulation of various cellular pathways and interactions with molecular targets.

Biological Activity Overview

N-Cyclopentyl-2-(methylamino)acetamide hydrochloride exhibits a range of biological activities:

-

Anticancer Properties :

- Research indicates that this compound may serve as a potential therapeutic agent against various cancer types. It has demonstrated significant antiproliferative effects in several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.

-

Inhibition of Protein Interactions :

- The compound has been studied for its ability to inhibit critical protein-protein interactions in cancer progression, particularly the MDM2–p53 interaction. This inhibition is promising for restoring p53 function in tumors where it is inactive, providing a potential strategy for cancer therapy.

-

Neuroprotective Effects :

- Preliminary studies suggest that N-Cyclopentyl-2-(methylamino)acetamide hydrochloride may have neuroprotective properties, potentially modulating neurotransmitter systems and inflammatory responses in neurological conditions.

The mechanism of action involves the compound's interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. Notably, it may affect neurotransmitter systems and inflammatory responses, although the precise molecular targets are still under investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| N-Cyclopentyl-2-(methylamino)acetamide hydrochloride | Anticancer, Neuroprotective | Comparable to Doxorubicin |

| N-Cyclopentyl-2-pyrrolidinecarboxamide | Anticancer | Not specified |

| N-Cyclopentyl-2-pyrrolidinecarboxamide acetate | Anticancer | Not specified |

This table highlights the unique properties of N-Cyclopentyl-2-(methylamino)acetamide hydrochloride compared to similar compounds, particularly in its anticancer efficacy.

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study evaluated the antiproliferative effects of N-Cyclopentyl-2-(methylamino)acetamide hydrochloride on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values reflecting potent activity against lung and breast cancer cells.

-

Mechanistic Insights :

- Further investigations revealed that the compound inhibits MDM2–p53 interactions, potentially restoring p53 function in malignancies where it is dysfunctional. This mechanism could provide a novel approach to cancer therapy by targeting these critical interactions.

-

Neuroprotective Potential :

- In vitro studies suggested that the compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-cyclopentyl-2-(methylamino)acetamide hydrochloride and its analogs, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Structural and Functional Insights

- Cycloalkyl vs. Aromatic Substituents : Cyclopentyl/cyclohexyl groups improve membrane permeability, whereas aromatic rings (e.g., 2,6-dimethylphenyl) enhance thermal stability .

- Amino Group Modifications: Methylamino groups facilitate hydrogen bonding, critical for receptor binding, while ethyl or isopropyl substituents may reduce solubility .

Preparation Methods

Protection of Amino Groups

A common approach involves protecting the amino group of glycine methyl ester hydrochloride using tert-Butyl dicarbonate (Boc2O) under alkaline catalysis in ether solvents (e.g., diethyl ether or varsol). The molar ratios and reaction conditions are critical:

| Reagent | Molar Ratio to Glycine Methyl Ester Hydrochloride | Solvent Volume (mL/g) | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| tert-Butyl dicarbonate (Boc2O) | 1.0 to 2.0 | 5 to 15 | 0 to 30 | ~2 |

| Alkali (e.g., sodium carbonate) | 1.0 to 4.0 |

After the reaction, the Boc-protected glycine methyl ester is isolated by concentration and purification, typically yielding over 95% with high purity (>98%) as confirmed by NMR analysis.

Amide Bond Formation via Condensation

The Boc-protected intermediate is then reacted with N,N-dimethylaniline or similar amines in ether solvents such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF). The condensation is performed under mild pressure (0.1 to 1.0 MPa) and temperature (30 to 60 °C):

| Reagent | Molar Ratio to Boc-Glycine Methyl Ester | Solvent Volume (mL/g) | Temperature (°C) | Pressure (MPa) | Time (hours) |

|---|---|---|---|---|---|

| N,N-Dimethylaniline | 10.0 to 25.0 | 5 to 15 | 30 to 60 | 0.1 to 1.0 | 24 |

This step yields N,N-dimethyl-Boc-protected amide intermediates with yields around 90% and purity close to 99%.

Deprotection and Hydrochloride Salt Formation

The Boc group is removed under acidic conditions using hydrogen chloride gas or hydrochloric acid solutions in solvents such as 1,4-dioxane or ethyl acetate. Typical conditions include:

| Reagent | Molar Ratio to Intermediate | Solvent Volume (mL/g) | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| Hydrogen chloride (HCl gas or 34% solution) | 3.0 to 5.0 | 5 to 15 | 30 to 60 | 0.5 to 1 |

The reaction leads to crystallization of the hydrochloride salt of the target compound with yields of 90% or higher and purity exceeding 99% as verified by gas chromatography and NMR.

Alternative Synthetic Approaches

Another method involves nucleophilic substitution reactions of α-bromoacetamide intermediates with cyclopentylamine derivatives in the presence of bases such as potassium hexamethyldisilazane in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions are typically:

| Base | Solvent | Temperature (°C) | Time (minutes to hours) |

|---|---|---|---|

| Potassium hexamethyldisilazane | DMF or THF | 60 to 100 | 3 to 360 (up to 6 hours) |

This approach allows for selective alkylation and amide formation, particularly when cyclopentyl substituents are involved, facilitating the synthesis of N-Cyclopentyl-2-(methylamino)acetamide derivatives.

Summary of Key Reaction Data

| Step | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amino Protection | Glycine methyl ester hydrochloride + Boc2O, alkali, ether | 95-96 | >98 | Mild temp (0–30 °C), 2 h |

| Amide Formation | Boc-protected ester + N,N-dimethylaniline, MTBE, 30–60 °C | 90-92 | ~99 | Pressure 0.1–1 MPa, 24 h |

| Deprotection & Salification | HCl gas or 34% HCl in dioxane/ethyl acetate, 30–60 °C | 90-92 | >99 | Crystallization yields pure salt |

| Nucleophilic Substitution | α-Bromoacetamide + cyclopentylamine, KHMDS, DMF/THF, 60–100 °C | Variable | High | Alternative route, base choice critical |

Research Findings and Practical Considerations

- The described methods emphasize the use of commercially available and inexpensive raw materials, facilitating scalability for industrial production.

- Reaction conditions are optimized to be mild and straightforward, minimizing by-products and environmental waste.

- The purity of the final hydrochloride salt is consistently above 99%, ensuring suitability for pharmaceutical applications.

- NMR spectral data confirm the structural integrity of intermediates and final products, supporting the reliability of the synthetic routes.

- Alternative bases and solvents can be employed to improve yields and reaction times, as demonstrated in research using potassium hexamethyldisilazane and DMF or THF.

- The choice of protecting groups and deprotection strategies is critical to maintain high yield and purity while simplifying purification steps.

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-2-(methylamino)acetamide hydrochloride, and what experimental precautions are critical?

A viable method involves converting the corresponding carboxylic acid (e.g., acetic acid derivative) to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with N-cyclopentylmethylamine. Key precautions include:

- Conducting thionyl chloride handling in a fume hood due to toxic fumes (SO₂, HCl) .

- Cooling the amine solution before adding acyl chloride to mitigate exothermic reactions .

- Using anhydrous conditions to prevent hydrolysis of intermediates.

Characterization via FTIR and NMR is essential to confirm amide bond formation and cyclopentyl group integration .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phases like acetonitrile/water (0.1% formic acid) to assess purity. Compare retention times and mass spectra against standards .

- NMR Spectroscopy : Analyze H and C NMR peaks for cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and methylamino groups (δ 2.2–2.5 ppm, singlet) .

- Elemental Analysis : Validate the hydrochloride salt stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. What solubility properties and formulation strategies are relevant for in vitro studies?

- The compound is likely polar due to the acetamide and hydrochloride groups. Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4).

- For low aqueous solubility, use co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80) to enhance bioavailability .

Q. What are the stability and storage requirements for this compound?

- Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition .

Advanced Research Questions

Q. How can researchers develop a validated analytical method for quantifying this compound in biological matrices?

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from serum/plasma .

- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for the parent ion (e.g., m/z 200 → 140) and internal standard (e.g., deuterated analog). Validate linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Q. How should stability under stress conditions (e.g., pH, oxidation) be evaluated?

- Forced Degradation Studies :

Q. What mechanistic insights are critical for studying its reactivity in catalytic or biological systems?

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to determine activation energy (Arrhenius plots) .

- Computational Modeling : Use DFT calculations to predict nucleophilic attack sites (e.g., amide carbonyl vs. cyclopentyl group) .

- Isotopic Labeling : Track metabolic pathways using C-labeled methylamino groups in cell assays .

Q. How can contradictions in experimental data (e.g., purity vs. bioactivity) be resolved?

- Purity-Bioactivity Discrepancies : Cross-validate purity assessments using orthogonal methods (e.g., HPLC vs. H NMR integration). Impurities <0.1% may still act as potent off-target inhibitors .

- Batch Variability : Perform elemental analysis and X-ray crystallography to confirm batch-to-batch consistency in salt formation (hydrochloride vs. free base) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.